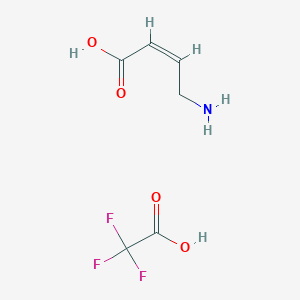

(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid: is a compound that combines the properties of both (Z)-4-Aminobut-2-enoic acid and 2,2,2-trifluoroacetic acid The (Z)-4-Aminobut-2-enoic acid is an unsaturated amino acid, while 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

(Z)-4-Aminobut-2-enoic acid: can be synthesized through the reaction of 4-aminobutyric acid with an appropriate dehydrating agent to form the unsaturated amino acid.

2,2,2-Trifluoroacetic acid: is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.

Industrial Production Methods:

Electrofluorination Method: Acetyl chloride or acetic anhydride is subjected to electrofluorination, producing trifluoroacetyl fluoride, which is then hydrolyzed to form 2,2,2-trifluoroacetic acid.

Oxidation Method: An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: 2,2,2-Trifluoroacetic acid can participate in substitution reactions due to its strong acidic nature.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in trifluoroacetic acid is used to oxidize aromatic rings.

Reduction: Lithium aluminum hydride is used for the reduction of amides.

Substitution: Various nucleophiles can be used in substitution reactions with 2,2,2-trifluoroacetic acid.

Major Products:

Oxidation: Oxidized aromatic compounds.

Reduction: Reduced amides.

Substitution: Substituted trifluoroacetates.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: 2,2,2-Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its strong acidity and ability to introduce trifluoromethyl groups.

Biology:

Protein Sequencing: It is used in peptide synthesis and protein sequencing due to its ability to cleave peptide bonds.

Medicine:

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Chemical Manufacturing: It is used in the production of various chemicals and as a solvent in industrial processes.

Mécanisme D'action

Molecular Targets and Pathways:

Acidic Properties: The strong acidity of 2,2,2-trifluoroacetic acid allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products.

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes reaction intermediates and enhances the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Acetic Acid: Unlike 2,2,2-trifluoroacetic acid, acetic acid is a weaker acid and lacks the electron-withdrawing trifluoromethyl group.

Trichloroacetic Acid: Trichloroacetic acid is another strong acid but is less acidic than 2,2,2-trifluoroacetic acid due to the presence of chlorine atoms instead of fluorine.

Uniqueness:

Activité Biologique

Overview

(Z)-4-Aminobut-2-enoic acid; 2,2,2-trifluoroacetic acid (CAS No. 2416245-95-7) is a compound that combines an unsaturated amino acid with a strong organic acid. This compound has garnered attention due to its significant biological activities, particularly as a partial agonist at GABA receptors, specifically the GABA A-ρ subtype. Its unique structural properties and biological activities make it a subject of interest in pharmacological research.

The compound can be synthesized through various methods, including the reaction of 4-aminobutyric acid with dehydrating agents. The trifluoroacetic acid component is typically produced via electrofluorination of acetyl chloride or acetic anhydride.

| Property | Value |

|---|---|

| IUPAC Name | (Z)-4-Aminobut-2-enoic acid; 2,2,2-trifluoroacetic acid |

| Molecular Formula | C4H7F3N2O2 |

| CAS Number | 2416245-95-7 |

Biological Activity

GABA Receptor Interaction

(Z)-4-Aminobut-2-enoic acid acts as a partial agonist at the GABA A-ρ receptor subtype. This interaction suggests potential therapeutic applications in treating neurological disorders such as anxiety and seizures. Research indicates that this compound can modulate neurotransmission and influence synaptic plasticity and neuronal excitability .

The mechanism by which (Z)-4-Aminobut-2-enoic acid exerts its effects involves:

- Binding Affinity : It binds selectively to the GABA A-ρ receptor, which plays a crucial role in inhibitory neurotransmission.

- Modulation of Neurotransmission : The compound's partial agonistic activity enhances GABAergic signaling, which can lead to anxiolytic effects and seizure control.

- Impact on Synaptic Plasticity : Studies have shown that it may influence long-term potentiation (LTP) and long-term depression (LTD), critical processes in learning and memory .

Case Studies

- Inhibition of GABA Aminotransferase : Research has demonstrated that (Z)-4-Aminobut-2-enoic acid inhibits gamma-aminobutyric acid aminotransferase (GABA-AT) in a time-dependent manner. This inhibition is significant for understanding its potential as a therapeutic agent in modulating GABA levels in the brain .

- Neuroprotective Effects : In animal models, administration of this compound has shown neuroprotective effects against excitotoxicity, suggesting its potential utility in neurodegenerative diseases.

Applications

The compound has several applications based on its biological activity:

- Pharmaceutical Development : It is being explored for its potential use in developing treatments for anxiety disorders and epilepsy.

- Neuroscience Research : Its role as a GABA receptor modulator makes it valuable for studying synaptic function and plasticity.

Propriétés

IUPAC Name |

(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUISKLZGASSRF-ODZAUARKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.